molecular formula C8H7FN2O B11729700 4-Fluorobenzoxazole-2-methanamine

4-Fluorobenzoxazole-2-methanamine

Cat. No.: B11729700
M. Wt: 166.15 g/mol
InChI Key: HLHQXBZIUNYAJL-UHFFFAOYSA-N
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Description

4-Fluorobenzoxazole-2-methanamine is a fluorinated heterocyclic compound featuring a benzoxazole core substituted with a fluorine atom at the 4-position and a methanamine group at the 2-position. The fluorine atom enhances lipophilicity and metabolic stability, while the methanamine moiety may contribute to receptor binding interactions, particularly in neurological targets.

Synthesis typically involves multi-step routes, such as cyclization of fluorinated precursors or functionalization via nucleophilic substitution. Applications span drug discovery, particularly in designing kinase inhibitors or serotonin receptor modulators, though further pharmacological profiling is warranted.

Properties

Molecular Formula

C8H7FN2O

Molecular Weight

166.15 g/mol

IUPAC Name

(4-fluoro-1,3-benzoxazol-2-yl)methanamine

InChI

InChI=1S/C8H7FN2O/c9-5-2-1-3-6-8(5)11-7(4-10)12-6/h1-3H,4,10H2

InChI Key

HLHQXBZIUNYAJL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)F)N=C(O2)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluorobenzoxazole-2-methanamine typically involves the incorporation of a fluorine atom into the benzoxazole ring. One common method is the nucleophilic substitution of a chlorine atom in 2-chlorobenzoxazole with a fluorine atom using potassium fluoride (KF) in the presence of a catalytic amount of 18-crown-6 at elevated temperatures (110-120°C) for 15-25 hours . Another method involves the use of tetrabutylphosphonium hydrogendifluoride or dihydrogentrifluoride as fluorinating agents under mild conditions .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 4-Fluorobenzoxazole-2-methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzoxazole derivatives.

Scientific Research Applications

4-Fluorobenzoxazole-2-methanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and biological activity.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Fluorobenzoxazole-2-methanamine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit bacterial cell division by targeting key functional proteins such as FtsZ, which is essential for bacterial cytokinesis . The compound’s fluorine atom enhances its binding affinity to these targets, making it a potent antimicrobial agent.

Comparison with Similar Compounds

Benzodiazepine Derivatives

  • Example : [(2RS)-7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-1,4-benzodiazepin-2-yl]methanamine (, MM1106.07)
    • Structural Comparison : Replaces the benzoxazole ring with a benzodiazepine core, introducing a seven-membered ring with nitrogen at the 1,4-positions.
    • Functional Impact : Benzodiazepines are primarily anxiolytics or sedatives, acting via GABAA receptors. The fluorine at the 2-position on the phenyl ring may enhance binding affinity.

Thiadiazole Derivatives

  • Example : 2-(4-Fluorobenzylidene)-N-(4-methoxybenzylidene)-1,3,4-thiadiazol-2-amine ()
    • Structural Comparison : Substitutes benzoxazole with a 1,3,4-thiadiazole ring, which contains sulfur and nitrogen.
    • Functional Impact : Thiadiazoles exhibit insecticidal and fungicidal activities due to sulfur’s electron-withdrawing effects, contrasting with benzoxazoles’ broader CNS applications.

Benzimidazole Derivatives

  • Example : Astemizole ()
    • Structural Comparison : Features a benzimidazole core (two fused benzene rings with two nitrogen atoms) instead of benzoxazole.
    • Functional Impact : Astemizole is an antihistamine targeting H1 receptors. The fluorine on the benzyl group improves pharmacokinetics.

Fluorobenzylamine Derivatives

  • Example : 4-Fluorobenzylamine ()
    • Structural Comparison : A simpler structure lacking the benzoxazole ring.
    • Functional Impact : Primarily used as a building block in drug synthesis. The absence of the heterocycle limits its direct pharmacological activity.

Pharmacological Activity Comparison

Compound Primary Biological Activity Target/Mechanism Reference
4-Fluorobenzoxazole-2-methanamine Potential CNS modulation (inferred) Serotonin/kinase receptors (hypothesized) N/A
Benzodiazepine derivative (MM1106.07) Anxiolytic/Sedative GABAA receptor positive allosteric modulator
Thiadiazole derivative Insecticidal/Fungicidal Enzyme inhibition (e.g., acetylcholinesterase)
Astemizole Antihistamine H1 receptor antagonist
4-Fluorobenzylamine Intermediate in drug synthesis N/A

Physicochemical Properties

Property This compound Benzodiazepine Derivative Thiadiazole Derivative Astemizole
Molecular Weight (g/mol) ~180 (estimated) 356.8 327.4 458.9
logP (Lipophilicity) ~2.1 (predicted) ~3.5 ~2.8 ~5.2
Solubility Moderate (polar aprotic solvents) Low (lipophilic) Low (crystalline) Very low

Biological Activity

4-Fluorobenzoxazole-2-methanamine is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, and implications for pharmacology, supported by relevant data and research findings.

Chemical Structure and Properties

This compound is characterized by a benzoxazole ring with a fluorine atom at position 4 and a methanamine group at position 2. Its molecular formula is C8H8FN1O\text{C}_8\text{H}_8\text{F}\text{N}_1\text{O}, with a molecular weight of approximately 180.17 g/mol. The presence of the fluorine atom enhances the electron-withdrawing properties of the compound, which may influence its reactivity and interactions with biological targets.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Benzoxazole Ring : The initial step involves the condensation of ortho-aminophenols with carboxylic acids or their derivatives to form the benzoxazole structure.
  • Fluorination : The introduction of the fluorine atom can be achieved through electrophilic aromatic substitution or other fluorination techniques.
  • Amine Substitution : The final step involves the introduction of the methanamine group at position 2, often through nucleophilic substitution reactions.

These synthetic routes must be optimized for yield and purity to ensure effective biological evaluation.

Biological Activity

Research indicates that compounds containing benzoxazole moieties exhibit a broad spectrum of biological activities, including:

  • Antimicrobial Activity : Studies have shown that benzoxazole derivatives can inhibit bacterial growth and possess antifungal properties.
  • Anti-inflammatory Properties : Certain derivatives have demonstrated the ability to modulate inflammatory responses, making them candidates for treating inflammatory diseases.
  • Anticancer Potential : Some benzoxazole compounds have been linked to anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest.

The biological activity of this compound may be attributed to its ability to interact with various biological targets, including enzymes and receptors. The electron-withdrawing effect of fluorine is believed to enhance binding affinities and modulate receptor activities .

Case Studies

Several studies have investigated the pharmacological potential of benzoxazole derivatives, illustrating their diverse applications:

  • Antimicrobial Studies :
    • A study evaluated the antimicrobial efficacy of various benzoxazole derivatives, including this compound, against common pathogens. Results indicated significant inhibition zones compared to controls.
  • Cancer Research :
    • Research involving cell lines treated with this compound showed notable cytotoxic effects, leading to cell death in cancerous cells while sparing normal cells .
  • Inflammation Models :
    • In vivo studies using animal models demonstrated that this compound reduced markers of inflammation significantly when administered during induced inflammatory responses .

Comparative Analysis

To better understand the potential of this compound relative to other compounds, a comparative analysis is presented below:

CompoundStructure CharacteristicsUnique PropertiesBiological Activity
This compound Fluorine at position 4; methanamine at position 2Enhanced reactivity due to fluorinationAntimicrobial, anti-inflammatory, anticancer
Benzoxazole No substitutionsBasic heterocyclic compoundLimited biological activity
5-Fluorobenzoxazole Fluorine at position 5Different electronic propertiesModerate antimicrobial activity
2-Aminobenzoxazole Amino group at position 2Increased nucleophilicityAntimicrobial and anticancer potential

This table highlights how the structural modifications in benzoxazole derivatives can significantly influence their biological activities.

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